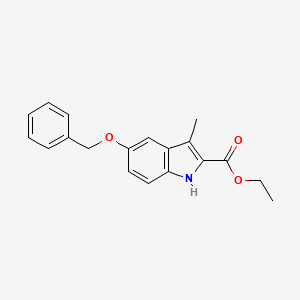

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features an ethyl ester group, a benzyloxy substituent, and a methyl group attached to the indole core, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: Starting from a suitable precursor such as 3-methylindole, the indole core is synthesized through cyclization reactions.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide or benzyl chloride in the presence of a base.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The indole core can undergo electrophilic aromatic substitution reactions, introducing various substituents at different positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.

Major Products:

Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.

Reduction: Ester reduction produces the corresponding alcohol.

Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Ethyl 5-(methoxy)-3-methyl-1H-indole-2-carboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.

Ethyl 5-(hydroxy)-3-methyl-1H-indole-2-carboxylate: Contains a hydroxy group instead of a benzyloxy group.

Ethyl 5-(phenoxy)-3-methyl-1H-indole-2-carboxylate: Features a phenoxy group instead of a benzyloxy group.

Uniqueness: Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The benzyloxy group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

Ethyl 5-(benzyloxy)-3-methyl-1H-indole-2-carboxylate is an indole derivative notable for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound's unique structural features, particularly the benzyloxy group at the fifth position of the indole ring, contribute to its diverse biological interactions.

- Molecular Formula : C19H19NO3

- Molecular Weight : 309.36 g/mol

- Structural Characteristics : The compound contains a benzyloxy group, a methyl group, and an ethyl ester functional group, enhancing its reactivity and biological activity compared to other indole derivatives lacking such substitutions.

Antiviral Activity

Research indicates that this compound may inhibit viral replication. This activity is likely linked to its interaction with viral enzymes or receptors critical for the viral life cycle. Specific studies have shown its potential effectiveness against various viruses, although detailed mechanisms remain to be fully elucidated .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways .

Anticancer Potential

This compound has shown promise in anticancer studies. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including disruption of microtubule assembly and modulation of cell cycle progression. In vitro studies have demonstrated that this compound can enhance caspase activity in breast cancer cell lines, suggesting its role as an apoptosis inducer .

The biological mechanisms of this compound are multifaceted:

- Enzyme Interaction : It may interact with enzymes involved in viral replication and inflammatory responses.

- Receptor Modulation : The compound could modulate receptor activity related to inflammation and cancer cell signaling pathways.

- Cell Cycle Regulation : Studies indicate it may affect the cell cycle, promoting apoptosis in cancer cells through caspase activation .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other indole derivatives:

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| Ethyl 5-hydroxyindole-2-carboxylate | C12H13NO3 | Exhibits anti-inflammatory properties |

| Ethyl 5-(benzyloxy)-1-methyl-1H-indole-2-carboxylate | C18H17NO3 | Potential histamine receptor antagonism |

| Ethyl 5-(ethoxy)-3-methyl-1H-indole-2-carboxylate | C18H19NO3 | Known for its role in synthetic organic chemistry |

This compound stands out due to its specific benzyloxy substitution, which may enhance its biological activity compared to other derivatives.

Case Studies

Recent studies have provided insights into the efficacy of this compound:

- Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in infected cell lines, indicating potential for therapeutic use against viral infections .

- Anti-cancer Activity : In a controlled experiment involving breast cancer cell lines (MDA-MB-231), treatment with the compound resulted in significant morphological changes and increased apoptosis markers compared to untreated controls .

Properties

CAS No. |

61905-89-3 |

|---|---|

Molecular Formula |

C19H19NO3 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

ethyl 3-methyl-5-phenylmethoxy-1H-indole-2-carboxylate |

InChI |

InChI=1S/C19H19NO3/c1-3-22-19(21)18-13(2)16-11-15(9-10-17(16)20-18)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 |

InChI Key |

KFEPJLQRLWJXIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.